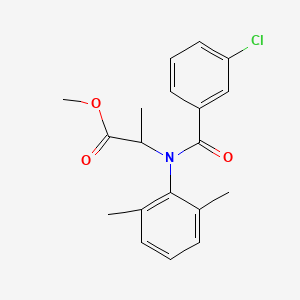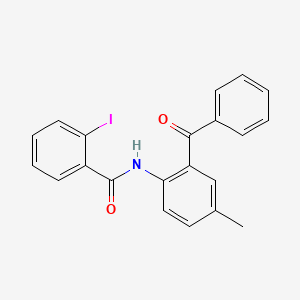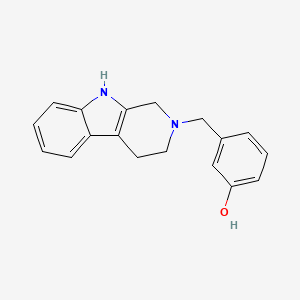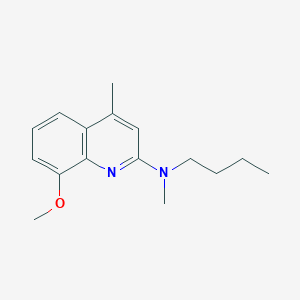
methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate, commonly known as DCMU, is a herbicide that is widely used in agricultural practices. It is a photosynthetic inhibitor that targets the electron transport chain in photosystem II of the chloroplasts. DCMU has been the subject of numerous scientific studies due to its unique mechanism of action and potential applications in various fields.
Mécanisme D'action
DCMU acts as a photosynthetic inhibitor by binding to the D1 protein in photosystem II of the chloroplasts. This binding prevents the transfer of electrons from the water-splitting complex to the plastoquinone pool, thereby inhibiting the electron transport chain in photosystem II. This inhibition leads to a reduction in the production of ATP and NADPH, which are essential for the process of photosynthesis.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants. It has been reported to induce changes in the levels of various metabolites, including sugars, amino acids, and organic acids. DCMU has also been shown to affect the expression of genes involved in photosynthesis and stress response pathways. Physiologically, DCMU has been shown to inhibit the growth of plants by reducing their photosynthetic efficiency.
Avantages Et Limitations Des Expériences En Laboratoire
DCMU has several advantages as a tool for scientific research. It is a highly specific inhibitor of photosystem II, which allows for the selective inhibition of photosynthesis without affecting other metabolic processes. DCMU is also relatively stable and can be stored for extended periods of time. However, DCMU has some limitations as well. It is highly toxic and must be handled with care. Additionally, its effects on plants can vary depending on the species, growth conditions, and concentration used.
Orientations Futures
There are several potential future directions for research on DCMU. One area of interest is the development of new herbicides based on the structure of DCMU. Another potential direction is the investigation of the effects of DCMU on non-photosynthetic organisms, such as bacteria and fungi. Additionally, further studies are needed to elucidate the precise mechanism of action of DCMU and its effects on plant metabolism and stress response pathways.
Méthodes De Synthèse
DCMU can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-chlorobenzoic acid with 2,6-dimethylphenylalanine to form the intermediate N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alanine. This intermediate is then treated with methyl iodide to yield the final product, methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate.
Applications De Recherche Scientifique
DCMU has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of DCMU is in the field of photosynthesis research. DCMU is widely used as a tool to study the electron transport chain in photosystem II of the chloroplasts. It has also been used to investigate the role of photosystem II in the regulation of photosynthetic efficiency and the response of plants to environmental stress.
Propriétés
IUPAC Name |
methyl 2-(N-(3-chlorobenzoyl)-2,6-dimethylanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-7-5-8-13(2)17(12)21(14(3)19(23)24-4)18(22)15-9-6-10-16(20)11-15/h5-11,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQRVFXZHUSDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)



![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)

![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)
![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)

![2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)